

# Initial Studies on the Anti-Tumor Effects of SM1044 and Related Immunotherapies

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## Compound of Interest

Compound Name: SM1044

Cat. No.: B12371322

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This technical guide provides an in-depth analysis of the initial anti-tumor studies of immunotherapeutic agents related to the query **SM1044**, focusing on KY1044 (alomfilimab) and GEN1044. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical and early clinical findings for these novel cancer therapies.

## Introduction to Investigational Agents

Initial research indicates that "**SM1044**" is not a standard public identifier for a specific anti-cancer agent. However, investigations into related compounds have revealed two distinct immunotherapies, KY1044 (alomfilimab) and GEN1044, which are often associated with similar research contexts. This guide will detail the foundational studies for both agents.

KY1044 (Alomfilimab) is a fully human IgG1 monoclonal antibody that targets the Inducible T-cell CO-Stimulator (ICOS) receptor.<sup>[1]</sup> Its mechanism of action is designed to be dual-faceted: to deplete ICOS-high regulatory T cells (Tregs) within the tumor microenvironment and to co-stimulate the activity of ICOS-low effector T cells.

GEN1044 is a bispecific antibody that targets both CD3 on T-cells and the 5T4 oncofetal antigen present on the surface of various solid tumor cells. This dual targeting is intended to redirect T-cells to attack and eliminate 5T4-expressing cancer cells.

## Preclinical Anti-Tumor Effects of KY1044 (Alomfilimab)

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of KY1044 both as a monotherapy and in combination with other immunotherapies, such as anti-PD-L1 antibodies. The primary mechanism observed is the preferential depletion of ICOS-high Tregs within the tumor, leading to an increased ratio of effector T cells to regulatory T cells and subsequent tumor growth inhibition.

### Quantitative Preclinical Data

While specific IC50 values from in vitro cytotoxicity assays are not readily available in the public domain, preclinical in vivo studies have shown significant tumor growth inhibition. The data presented in various preclinical models consistently supports the dual mechanism of action, leading to enhanced anti-tumor immune responses.

## Clinical Studies of KY1044 (Alomfilimab)

The primary clinical investigation for KY1044 is the Phase 1/2 open-label, multi-center study NCT03829501.<sup>[2][3]</sup> This study was designed to evaluate the safety, tolerability, and efficacy of alomfilimab as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in adult patients with selected advanced malignancies.<sup>[2][3]</sup>

### Quantitative Clinical Data from NCT03829501

The following table summarizes the key quantitative outcomes from the initial phases of the NCT03829501 trial.

Parameter	Single Agent	Combination with Atezolizumab
Number of Patients	Not specified	Not specified
Dose Escalation Range	Not specified	Not specified
Objective Response Rate (ORR)	Not specified	1 Complete Response (CR), 4 Partial Responses (PR)
Tumor Types with Responses	Not specified	Triple-Negative Breast Cancer (TNBC), Head and Neck Squamous Cell Carcinoma (HNSCC), Penile Cancer, Pancreatic Cancer

## Experimental Protocol: NCT03829501

Study Design: A Phase 1/2, open-label, multi-center study.[\[2\]](#)[\[3\]](#)

### Inclusion Criteria:

- Adult patients ( $\geq 18$  years) with histologically confirmed advanced or metastatic malignancies.[\[2\]](#)[\[4\]](#)
- Patients for whom no standard therapy is available or who have exhausted all available standard therapeutic options.[\[2\]](#)[\[4\]](#)
- Measurable disease as per RECIST 1.1 criteria.[\[2\]](#)

### Exclusion Criteria:

- Use of live attenuated vaccines within 4 weeks of the first dose of the study drug.[\[2\]](#)

### Treatment:

- Alomfilimab administered intravenously.
- In the combination arm, atezolizumab is also administered intravenously.

#### Primary Objectives:

- Phase 1: To determine the safety and tolerability of alomfilimab alone and in combination with atezolizumab and to establish the recommended Phase 2 dose.
- Phase 2: To evaluate the anti-tumor efficacy of alomfilimab alone and in combination with atezolizumab.

## Preclinical Anti-Tumor Effects of GEN1044

Preclinical investigations of GEN1044 have focused on its ability to induce T-cell mediated cytotoxicity against 5T4-expressing tumor cells. In vitro studies have demonstrated a dose-dependent killing of cancer cells when co-cultured with T-cells in the presence of GEN1044.

## Quantitative Preclinical Data

One study reported on the kinetics of T-cell mediated cytotoxicity, showing that with MDA-MB-231 tumor cells (expressing approximately 14,000 5T4 molecules per cell), purified T-cells at an effector-to-target ratio of 4:1 with DuoBody-CD3x5T4 led to a significant reduction in viable tumor cells over 72 hours.[\[5\]](#)

## Clinical Studies of GEN1044

GEN1044 was evaluated in a Phase 1/2 clinical trial, NCT04424641, to assess its safety, determine the recommended Phase 2 dose, and evaluate its preliminary clinical activity in patients with malignant solid tumors.[\[6\]](#)[\[7\]](#) However, this trial was terminated after reaching the maximum tolerated dose (MTD).[\[8\]](#)

## Experimental Protocol: NCT04424641

Study Design: A first-in-human, open-label, dose-escalation trial with expansion cohorts.[\[6\]](#)

#### Inclusion Criteria:

- Patients with locally advanced or metastatic solid tumors who have progressed on standard therapy or are intolerant to or ineligible for standard therapy.[\[6\]](#)
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[\[6\]](#)

**Exclusion Criteria:**

- Radiotherapy within 14 days prior to the first dose.[6]
- Prior treatment with an anti-cancer agent within 28 days or 5 half-lives of the drug.[6]
- History of  $\geq$  grade 2 cytokine release syndrome (CRS) with other CD3-based bispecifics.[6]

**Treatment:**

- GEN1044 administered as an immunoglobulin G1 (IgG1) bispecific antibody targeting CD3 and 5T4.[7]

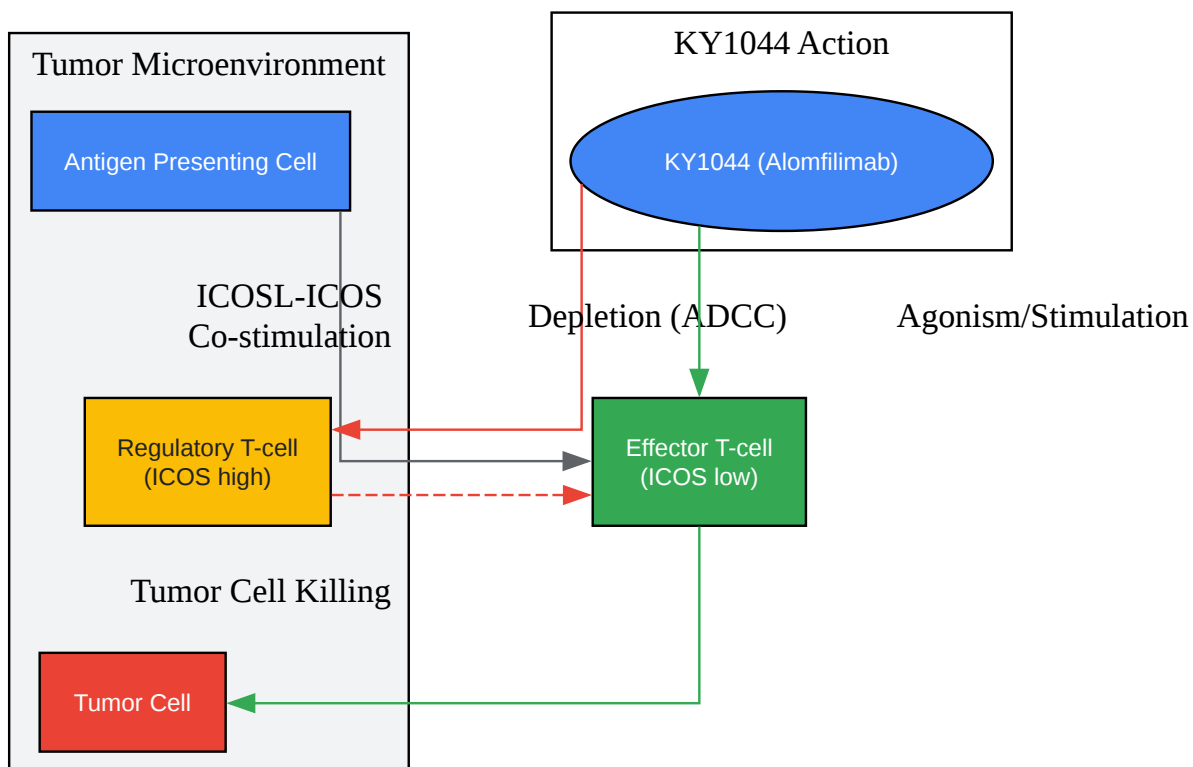
**Primary Outcome Measures:**

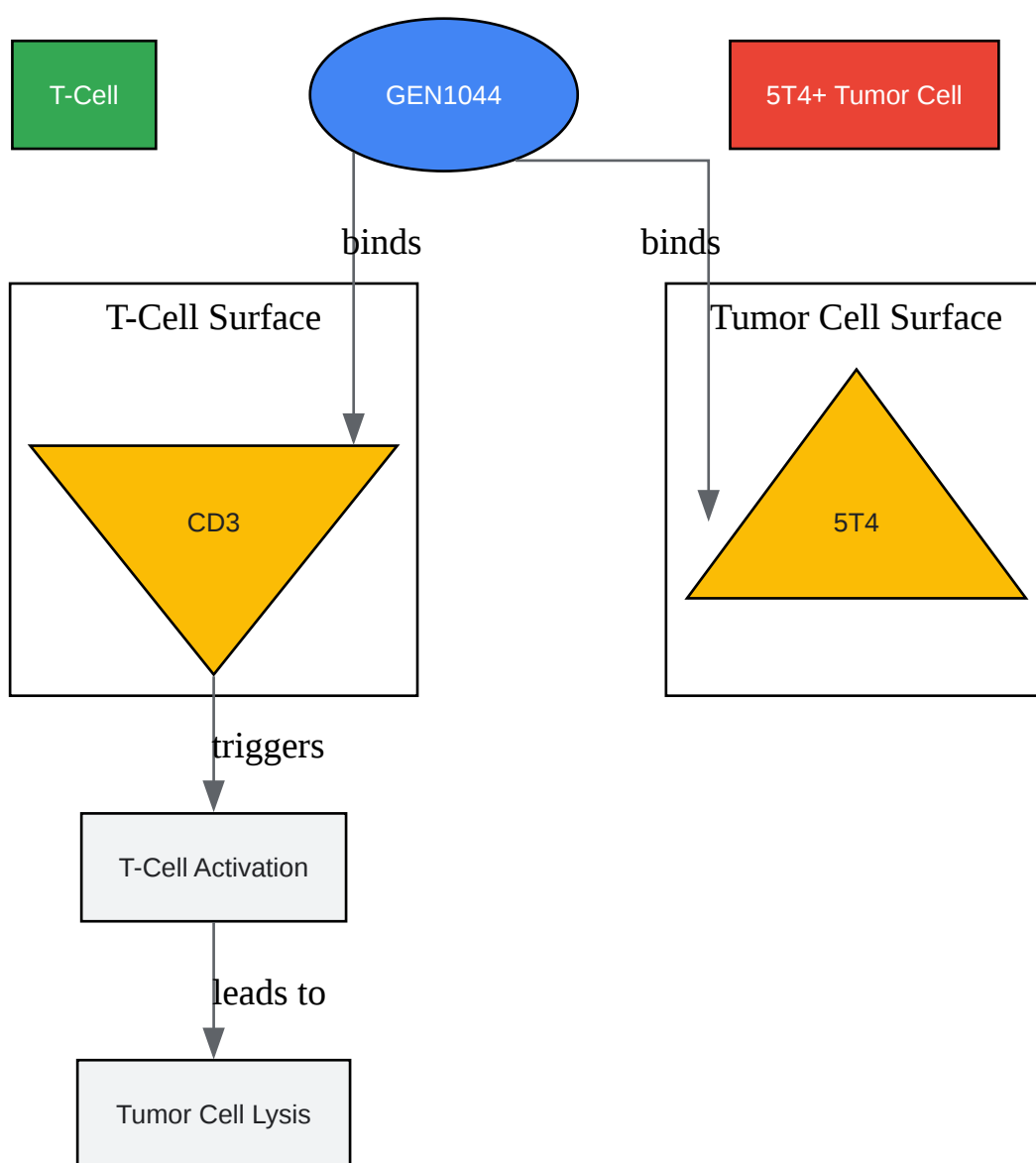
- Number of participants with dose-limiting toxicities (DLTs).[7]
- Number of participants with treatment-emergent adverse events (TEAEs).[7]

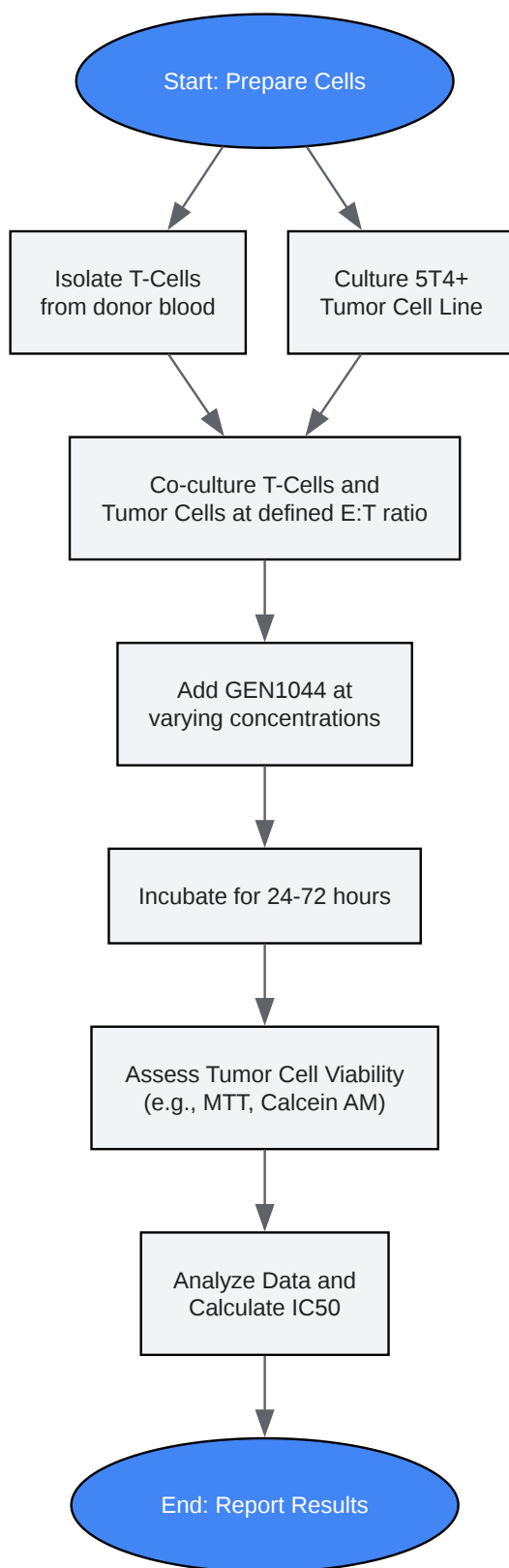
## Signaling Pathways and Experimental Workflows

### KY1044 (Alomfilimab) Signaling Pathway

KY1044 targets the ICOS receptor on T-cells. The binding of its ligand, ICOSL, to ICOS initiates a signaling cascade that plays a crucial role in T-cell activation and function.[9] This pathway is integral to both the co-stimulation of effector T-cells and the function of regulatory T-cells.[9]







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